1-(piperidin-4-yl)-2,3-dihydro-1H-imidazol-2-one
Overview
Description
1-(piperidin-4-yl)-2,3-dihydro-1H-imidazol-2-one is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring fused to an imidazolone moiety.
Preparation Methods
The synthesis of 1-(piperidin-4-yl)-2,3-dihydro-1H-imidazol-2-one typically involves the reaction of piperidine derivatives with imidazole precursors. One common method includes the cyclization of N-(piperidin-4-yl)carbamoyl chloride with imidazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(piperidin-4-yl)-2,3-dihydro-1H-imidazol-2-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields imidazolone derivatives, while reduction produces reduced imidazolone compounds .
Scientific Research Applications
1-(piperidin-4-yl)-2,3-dihydro-1H-imidazol-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(piperidin-4-yl)-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response . The compound binds to the NLRP3 protein, preventing its activation and subsequent release of pro-inflammatory cytokines such as interleukin-1β . This mechanism makes it a potential candidate for the treatment of inflammatory diseases .
Comparison with Similar Compounds
1-(piperidin-4-yl)-2,3-dihydro-1H-imidazol-2-one can be compared with other similar compounds, such as:
1-(1H-imidazol-1-carbonyl)piperidin-4-yl-1H-imidazo[4,5-b]pyridin-2-one: This compound shares a similar imidazolone structure but has additional functional groups that enhance its biological activity.
Brorphine (1-(1-(1-(4-bromophenyl)ethyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one): A synthetic opioid with a similar core structure but different pharmacological properties.
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
3-piperidin-4-yl-1H-imidazol-2-one |
InChI |
InChI=1S/C8H13N3O/c12-8-10-5-6-11(8)7-1-3-9-4-2-7/h5-7,9H,1-4H2,(H,10,12) |
InChI Key |
ZYKUMBAVXKKVKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C=CNC2=O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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